Viburnitol

Description

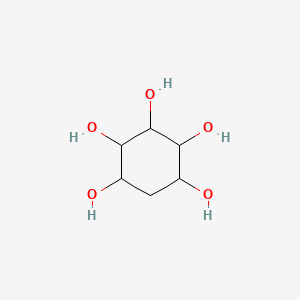

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30871684 | |

| Record name | 1,2,3,4,5-Cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62076-18-0 | |

| Record name | 1,2,3,4,5-Cyclohexanepentol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30871684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the natural sources of Viburnitol?

An In-depth Technical Guide to the Natural Sources of Viburnitol for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound

This compound, a naturally occurring cyclitol also known as (-)-vibo-quercitol, is a deoxyinositol of interest to the scientific community due to its potential applications in various fields, including drug development. As a chiral building block, it serves as a precursor in the synthesis of novel bioactive compounds. This guide provides a comprehensive overview of the known natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its analysis, and a visualization of its biosynthetic pathway and analytical workflow.

Natural Occurrence of this compound

This compound is found in a limited number of natural sources, often at low concentrations. The primary documented sources include:

-

Oak Species (Quercus spp.): Various species of oak have been identified as a significant source of this compound. It is present in both the wood and leaves of these trees.

-

Honeydew Honey: This type of honey, produced by bees foraging on the sweet secretions of aphids on plants like oak trees, has been reported to contain this compound.

-

Gymnema sylvestre: This perennial woody vine, native to tropical Asia, is another known source of this compound.

Quantitative Analysis of this compound in Natural Sources

Quantitative data on this compound concentrations in its natural sources is limited. However, studies on the cyclitol profiles of various Quercus species provide semi-quantitative data, expressing this compound content as a percentage of the total cyclitols present.

| Natural Source | Plant Part | This compound Content (% of Total Cyclitols) | Reference |

| Quercus rubra | Leaves | up to 13.5% | [1] |

| Quercus ilex | Wood | Not explicitly quantified, but present | [1] |

| Quercus robur | Leaves | Lower relative abundance | [1] |

Note: The presented data is semi-quantitative and represents the relative abundance of this compound within the total cyclitol fraction of the plant material.

Experimental Protocols

The following is a detailed methodology for the extraction, derivatization, and analysis of this compound from plant tissues, specifically adapted from protocols used for cyclitol analysis in Quercus species.

Sample Preparation and Extraction

-

Lyophilization and Grinding: Plant tissue (e.g., leaves, wood shavings) should be freeze-dried (lyophilized) to remove water content and then finely ground to a homogenous powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Weigh approximately 100 mg of the dried, powdered plant material into a microtube.

-

Add a known amount of an internal standard (e.g., ribitol) for quantification.

-

Add a suitable extraction solvent. For cyclitols, a polar solvent such as methanol (B129727) or a methanol/water mixture is effective.

-

Vortex the mixture thoroughly and incubate at an elevated temperature (e.g., 70°C) with shaking for approximately 15 minutes to enhance extraction efficiency.

-

Centrifuge the sample to pellet the solid plant material.

-

Carefully transfer the supernatant (the liquid extract) to a new tube.

-

Derivatization for GC-MS Analysis

As this compound is a polar and non-volatile compound, derivatization is necessary to increase its volatility for gas chromatography analysis. A common method is silylation.

-

Drying: Evaporate the solvent from the extract to complete dryness, typically under a stream of nitrogen or using a vacuum concentrator.

-

Methoximation: To the dried extract, add a solution of methoxyamine hydrochloride in pyridine. This step protects carbonyl groups and prevents the formation of multiple isomers. Incubate the mixture with shaking (e.g., at 37°C for 2 hours).

-

Silylation: Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the mixture. This reagent replaces the active hydrogens on the hydroxyl groups of this compound with trimethylsilyl (B98337) (TMS) groups. Incubate the mixture with shaking (e.g., at 37°C for 30 minutes).

-

Final Preparation: The derivatized sample is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

GC Column: A non-polar or semi-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane, is suitable for the separation of TMS-derivatized cyclitols.

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet, which is heated to a high temperature (e.g., 230-250°C) to vaporize the sample.

-

Temperature Program: A temperature gradient is used to separate the compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 330°C).

-

Mass Spectrometry: The eluting compounds are ionized (typically by electron impact ionization at 70 eV) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio, producing a mass spectrum for each compound.

-

Identification and Quantification: this compound is identified by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is achieved by comparing the peak area of the this compound derivative to the peak area of the internal standard.

Visualizations

Proposed Biosynthesis of this compound

The biosynthesis of this compound is proposed to proceed from D-glucose through the formation of myo-inositol, followed by a series of enzymatic reactions.

Caption: Proposed biosynthetic pathway of this compound from D-glucose.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the experimental workflow for the extraction and quantification of this compound from plant material.

Caption: Experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of (-)-Viburnitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Viburnitol, a naturally occurring cyclitol, has garnered interest within the scientific community for its potential biological activities. As a member of the inositol (B14025) stereoisomers, its physicochemical properties are crucial for understanding its pharmacokinetics, stability, and interaction with biological systems. This technical guide provides a comprehensive overview of the known physicochemical characteristics of (-)-Viburnitol, including detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers engaged in the study and development of (-)-Viburnitol and its derivatives.

Introduction

(-)-Viburnitol, systematically named (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, is a polyhydroxylated cycloalkane, also known as a cyclitol. These compounds are of significant interest in medicinal chemistry due to their structural similarity to carbohydrates, which allows them to interact with various biological targets, including enzymes and receptors. Understanding the fundamental physicochemical properties of (-)-Viburnitol is a prerequisite for any rational drug design and development program. This guide synthesizes the available data on its properties and provides standardized methodologies for their experimental verification.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (-)-Viburnitol. It is important to note that while some data are available from reliable sources, experimentally verified values for certain properties, such as the melting point and specific optical rotation, can be scarce or variable in the literature.

| Property | Value | Source |

| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | [1] |

| Molecular Formula | C₆H₁₂O₅ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| CAS Number | 15550-32-0 | |

| Melting Point | Data not consistently available in cited literature. | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in water and polar organic solvents. | |

| Optical Rotation ([α]D) | -2.7° (computed) | [1] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data. The following sections outline the methodologies for determining the key properties of (-)-Viburnitol.

Melting Point Determination

The melting point is a critical indicator of purity. For a crystalline solid like (-)-Viburnitol, a sharp melting range is expected for a pure sample.

Methodology:

-

Sample Preparation: A small amount of crystalline (-)-Viburnitol is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The temperature is raised at a rate of 10-20°C per minute until it is approximately 20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

-

Optical Rotation Measurement

As a chiral molecule, (-)-Viburnitol rotates the plane of polarized light. The specific rotation is a characteristic property that depends on the wavelength of light, temperature, solvent, and concentration.

Methodology:

-

Sample Preparation: A solution of (-)-Viburnitol of a known concentration (e.g., c = 1 g/100 mL) is prepared in a suitable solvent (e.g., water or ethanol).

-

Apparatus: A calibrated polarimeter, typically using the sodium D-line (589 nm) as the light source, is employed. The sample cell should have a known path length (e.g., 1 dm).

-

Procedure:

-

The polarimeter is calibrated with the pure solvent to obtain a zero reading.

-

The sample cell is filled with the (-)-Viburnitol solution, ensuring no air bubbles are present in the light path.

-

The observed rotation (α) is measured at a constant temperature (e.g., 20°C or 25°C).

-

The specific rotation [α] is calculated using the following formula:

[α]λT = (100 × α) / (l × c)

where:

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source.

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters.

-

c is the concentration of the solution in g/100 mL.

-

-

Potential Biological Activity and Signaling Pathways

While specific signaling pathways for (-)-Viburnitol have not been elucidated in the reviewed literature, its structural similarity to inositols and other cyclitols suggests potential biological activities. Cyclitols are known to act as inhibitors of glycosidases, enzymes that play crucial roles in various physiological and pathological processes.

Glycosidase Inhibition

Many cyclitol derivatives, such as conduritols and valienamine, are potent inhibitors of glycosidases.[2][3][4][5] This inhibition is often achieved by mimicking the transition state of the natural substrate. Given its structure, (-)-Viburnitol could potentially interact with the active sites of specific glycosidases, thereby modulating their activity. Further research is warranted to explore this potential.

The general workflow for investigating the glycosidase inhibitory activity of (-)-Viburnitol is depicted below.

Conclusion

This technical guide provides a summary of the known physicochemical properties of (-)-Viburnitol and detailed protocols for their experimental determination. While foundational data exists, further research is required to establish a complete and experimentally verified profile, particularly for its melting point and specific optical rotation. The potential of (-)-Viburnitol as a glycosidase inhibitor, based on the activities of related cyclitols, presents an exciting avenue for future investigation. The methodologies and information presented herein are intended to support and guide researchers in their exploration of this promising natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of cyclitol-based glucosidase inhibitors - UBC Library Open Collections [open.library.ubc.ca]

- 5. Synthesis of C7/C8-cyclitols and C7N-aminocyclitols from maltose and X-ray crystal structure of Streptomyces coelicolor GlgEI V279S in a complex with an amylostatin GXG–like derivative - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Cyclitol: A Technical Guide to the Structure Elucidation and Stereochemistry of Viburnitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and stereochemical assignment of viburnitol, a naturally occurring cyclitol. While primary experimental data from the original publications of the mid-20th century are not readily accessible, this document outlines the established structure and the likely methodologies employed for its determination, based on the foundational work of pioneers in cyclitol chemistry such as Posternak and Angyal.

Introduction to this compound

This compound is a monocyclic polyol, specifically a deoxoinositol, that has been isolated from various natural sources, most notably from the leaves of Viburnum tinus. As a member of the cyclitol family, its structure and stereochemistry are of significant interest due to the diverse biological activities exhibited by this class of compounds. The precise arrangement of hydroxyl groups on the cyclohexane (B81311) ring dictates its physical, chemical, and biological properties, making a thorough understanding of its stereochemistry crucial for research and development.

Structure Elucidation of this compound

The determination of the structure of a novel natural product like this compound in the mid-20th century was a meticulous process relying on a combination of chemical degradation, derivatization, synthesis, and early spectroscopic techniques. The established structure of the naturally occurring levorotatory enantiomer, l-viburnitol, is (1S,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol .

Physicochemical and Spectroscopic Data

The following table summarizes the known properties of this compound. It is important to note that detailed quantitative data from the original structure elucidation studies, such as specific optical rotation values and comprehensive NMR spectral data, are found in the primary literature which is not digitally available. The table below includes placeholder fields for such data to indicate what would be determined in a modern structural analysis.

| Property | Value |

| Molecular Formula | C₆H₁₂O₅ |

| Molecular Weight | 164.16 g/mol |

| IUPAC Name | (1S,2R,3R,4S,5R)-cyclohexane-1,2,3,4,5-pentol |

| Melting Point | Not readily available in summarized sources |

| Optical Rotation ([α]D) | Specific values from original literature not available |

| ¹H NMR Data | Specific chemical shifts and coupling constants from original literature not available |

| ¹³C NMR Data | Specific chemical shifts from original literature not available |

| X-ray Crystallography Data | No public crystal structure available |

Methodologies for Structure Determination

The elucidation of this compound's structure would have followed a logical progression of experiments common for natural product chemistry during that era.

Logical Workflow for Structure Elucidation

Caption: A generalized workflow for the structure elucidation of a natural product.

While the exact protocols used by the original researchers are not available, the following represents a standard modern approach to the isolation and characterization of a cyclitol like this compound.

1. Isolation and Purification:

-

Extraction: Dried and powdered leaves of Viburnum tinus are extracted with a polar solvent such as methanol (B129727) or ethanol.

-

Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The polar fraction is further purified using column chromatography on silica (B1680970) gel or a similar stationary phase, with a gradient of solvents (e.g., chloroform-methanol) to isolate the cyclitol fraction. Final purification is often achieved by recrystallization.

2. Spectroscopic Analysis (Modern Approach):

-

NMR Spectroscopy:

-

¹H NMR: The sample is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). A high-resolution ¹H NMR spectrum is acquired to determine the number and multiplicity of proton signals.

-

¹³C NMR: A ¹³C NMR spectrum is obtained to identify the number of unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to establish proton-proton coupling networks. Heteronuclear single quantum coherence (HSQC) spectroscopy correlates protons to their directly attached carbons. Heteronuclear multiple bond correlation (HMBC) spectroscopy reveals long-range proton-carbon correlations, which is crucial for assembling the carbon skeleton.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.

Stereochemistry of this compound

The stereochemistry of this compound was a significant challenge that was resolved through careful chemical correlations and the application of stereochemical rules developed for cyclitols. The work of S. J. Angyal was instrumental in defining the conformations and stereochemical relationships of sugars and cyclitols in solution.

The absolute configuration of l-viburnitol is (1S,2R,3R,4S,5R). This places it within the broader family of inositol (B14025) stereoisomers, being specifically a deoxy-inositol. Its stereochemical relationship to other key cyclitols is crucial for understanding its biosynthesis and potential biological function.

Stereochemical Relationship of Key Inositols

Caption: Stereochemical relationships between l-viburnitol and key inositol isomers.

The determination of the absolute configuration would have likely involved chemical correlation to a compound of known stereochemistry, such as a sugar derivative. The synthesis of dl-viburnitol by Posternak and subsequent resolution would have provided a racemic mixture for comparison with the natural, optically active compound, further confirming its enantiomeric purity.

Conclusion

The elucidation of the structure and stereochemistry of this compound stands as a classic example of natural product chemistry. While modern spectroscopic techniques would undoubtedly accelerate this process, the foundational work laid by early researchers through meticulous chemical and analytical methods provided the unambiguous assignment of its complex three-dimensional architecture. For contemporary researchers, a firm grasp of this stereochemical foundation is essential for the rational design of this compound-based derivatives for applications in drug discovery and development.

An In-depth Technical Guide to the Occurrence of Viburnitol and Related Cyclitols in the Plant Kingdom

Abstract

Cyclitols, or cyclic polyols, are a diverse group of sugar alcohols ubiquitously present throughout the plant kingdom. These low-molecular-weight compounds, including the well-known myo-inositol and its numerous derivatives such as this compound, play critical roles in a myriad of cellular processes. They function as osmoprotectants against abiotic stress, serve as precursors for essential metabolites like phytic acid and cell wall polysaccharides, and act as components of signal transduction pathways.[1][2][3][4] This technical guide provides a comprehensive overview of the occurrence and distribution of this compound and related cyclitols in plants. It presents quantitative data in structured tables, details common experimental protocols for their extraction and analysis, and visualizes key metabolic pathways and workflows to support researchers, scientists, and drug development professionals in this field.

Introduction to Cyclitols

Cyclitols are hydroxylated cycloalkanes, with inositols (cyclohexanehexols) being the most prominent subgroup.[2] Myo-inositol is the most common cyclitol in eukaryotic cells and serves as the central precursor for the synthesis of a vast array of other cyclitols and their derivatives, including methylated inositols (e.g., D-pinitol, ononitol, sequoyitol), galactosides, and esters.[1][2][5] These compounds are not merely structural components but are active participants in plant metabolism, contributing to stress tolerance, phosphate (B84403) storage, and membrane biogenesis.[1][4] Their structural similarity to sugars allows them to function as compatible solutes, protecting cellular structures from damage caused by osmotic stress from drought, salinity, or cold.[3][4] The wide distribution and diverse functions of cyclitols make them a subject of significant interest for phytochemical research and potential applications in drug development.

Occurrence and Distribution in the Plant Kingdom

Cyclitols are found in a profusion and abundance unmatched elsewhere in nature.[5] While myo-inositol is universally present, the distribution of its derivatives can be more specific, often showing patterns at the family, genus, and species level.

This compound ((-)-vibo-Quercitol): this compound is a deoxyinositol (specifically, 1L-1,2,4/3,5-cyclohexanepentol) that is less commonly reported than other cyclitols. Its known occurrences are primarily in species of the oak genus (Quercus). While the name suggests a presence in the Viburnum genus, detailed phytochemical analyses of Viburnum species often highlight other compounds like iridoids, flavonoids, and triterpenes, with less frequent mention of this compound itself.[6][7]

Commonly Studied Cyclitols:

-

Myo-inositol: Ubiquitous in plants, found in free form and as derivatives like phytic acid (inositol hexaphosphate), which serves as a primary phosphorus reserve, particularly in seeds.[1][2]

-

D-Pinitol (3-O-methyl-D-chiro-inositol): Widely distributed, with significant concentrations found in the Leguminosae (legume) family.[5] It is a major cyclitol in fenugreek (Trigonella foenum-graecum), representing up to 94% of total cyclitols.[2]

-

Quebrachitol (2-O-methyl-L-chiro-inositol): Another common methyl ether of inositol (B14025) found across various plant families.[5]

-

Sequoyitol (5-O-methyl-myo-inositol) and Bornesitol (1-O-methyl-myo-inositol): These are also widely distributed methyl ethers.[5]

Quantitative Data on Cyclitol Occurrence

The concentration of cyclitols can vary significantly based on the plant species, the specific organ or tissue, developmental stage, and environmental stress conditions. The following tables summarize quantitative data from various studies.

Table 1: Concentration of Myo-inositol in Various Plant Sources

| Plant Species | Plant Part | Concentration (mg/g dry weight) | Reference |

|---|---|---|---|

| Daucus carota (Carrot) | Root | 0.8001 | [8] |

| Cinnamomum verum (Cinnamon) | Bark | 1.21 | [8] |

| Lactuca sativa (Lettuce) | Leaves | 1.07 | [8] |

| Vaccinium myrtillus (Blueberry) | Fruit | 0.96 | [8] |

| Curcuma longa (Turmeric) | Root | 0.1489 | [8] |

| Taraxacum officinale (Dandelion) | Root | 0.1243 | [8] |

| Petroselinum crispum (Parsley) | Root | 0.0329 | [8] |

| Solanum tuberosum (Potato) | Tuber | 0.0141 | [8] |

| Zingiber officinale (Ginger) | Root | 0.0087 |[8] |

Table 2: Concentration of D-Pinitol and Other Cyclitols in Selected Plants

| Plant Species | Plant Part | Cyclitol | Concentration (% of dry mass) | Reference |

|---|---|---|---|---|

| Trigonella foenum-graecum (Fenugreek) | Dry Mature Seeds | D-Pinitol & its α-d-galactosides | 0.4 - 0.6% | [2] |

| Raphanus sativus (Radish) | Roots, Sprouts | D-Pinitol, allo-inositol, scyllo-inositol | Not specified, but roots and sprouts are richest sources | [9] |

| Lupinus species (Wild Lupin) | Seeds | Total Carbohydrates (incl. cyclitols) | 38 - 78 mg/g (3.8 - 7.8%) |[10] |

Biosynthesis of Cyclitols

The biosynthesis of most cyclitols in plants originates from glucose. The central pathway involves the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate, which is then dephosphorylated to yield free myo-inositol.[2] This core molecule then serves as a substrate for a variety of modifying enzymes—such as methyltransferases and epimerases—to produce the diverse array of cyclitols found in nature. For instance, methylation of myo-inositol leads to the formation of ononitol, which can be further epimerized to D-pinitol.[11] The biosynthetic pathway for this compound in plants has not yet been fully elucidated.[12]

Experimental Protocols

The accurate identification and quantification of cyclitols from complex plant matrices require robust extraction and analytical methodologies.

Extraction of Cyclitols

The choice of extraction method is a critical step and depends on the nature of the plant material and the target cyclitols. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is highly efficient.

Protocol: Accelerated Solvent Extraction (ASE) of Cyclitols from Plant Material [9][13]

-

Sample Preparation: Dry the plant material (e.g., leaves, roots) and grind it into a fine, homogenous powder.

-

Extraction Cell: Mix the powdered plant material with a dispersing agent like diatomaceous earth and pack it into the extraction cell.

-

Solvent: Use purified water as an effective and non-toxic solvent for extracting polar cyclitols.

-

ASE Parameters:

-

Set the oven temperature to 100°C.

-

Apply a pressure of 1500 psi.

-

Perform one to two static extraction cycles of 5-10 minutes each.

-

Flush the cell with fresh solvent (60% of cell volume) and purge with nitrogen gas.

-

-

Collection: Collect the extract in a vial for subsequent purification.

Purification and Pre-concentration

Raw plant extracts contain numerous interfering compounds. Solid Phase Extraction (SPE) is a common technique for cleanup and for concentrating the target analytes.

Protocol: Solid Phase Extraction (SPE) for Extract Purification [9][13][14]

-

Cartridge Selection: Use a graphitized carbon-based SPE cartridge suitable for retaining polar compounds like sugars and cyclitols.

-

Conditioning: Condition the SPE cartridge by passing methanol (B129727) followed by purified water.

-

Loading: Load a specific volume of the aqueous plant extract onto the cartridge.

-

Washing: Wash the cartridge with purified water to remove weakly bound impurities.

-

Elution: Elute the target cyclitols from the cartridge using a mixture of dichloromethane (B109758) and methanol in water.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of solvent (e.g., water or mobile phase) for analysis.

Analysis and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of cyclitols. Due to the lack of a chromophore in these molecules, detectors like Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) are employed.

Protocol: HPLC-ELSD for Cyclitol Quantification [9][13]

-

Chromatographic System: An HPLC system equipped with an autosampler, a column oven, and an ELSD.

-

Column: A column designed for carbohydrate analysis, such as an amino-based column (e.g., Zorbax NH2).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v).

-

Run Conditions:

-

Flow rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Total Run Time: Approximately 30 minutes.

-

-

ELSD Settings:

-

Nebulizer Temperature: 30°C.

-

Evaporator Temperature: 90°C.

-

Gas Flow (Nitrogen): 1.5 L/min.

-

-

Quantification: Prepare calibration curves using authentic standards of the target cyclitols (e.g., myo-inositol, D-pinitol, scyllo-inositol). Identify and quantify the cyclitols in the samples by comparing their retention times and peak areas to the standards.

Physiological Roles and Drug Development Potential

The primary role of cyclitols in plants is associated with stress tolerance. As compatible solutes, they accumulate in the cytoplasm under osmotic stress, stabilizing proteins and membranes without interfering with cellular metabolism.[1][4] Beyond this, myo-inositol and its phosphorylated derivatives are integral to signaling pathways (as precursors to phosphatidylinositols and inositol phosphates) and auxin storage.[1][5]

For drug development, cyclitols like D-pinitol and D-chiro-inositol have garnered significant attention for their potential insulin-mimetic and anti-diabetic properties. Their ability to modulate key signaling pathways involved in glucose metabolism makes them attractive candidates for the development of nutraceuticals and therapeutic agents for metabolic disorders. The widespread availability of these compounds in the plant kingdom provides a rich resource for their isolation and further investigation.

Conclusion

This compound and its related cyclitols are a fundamentally important class of phytochemicals, widely distributed across the plant kingdom. While myo-inositol is a universal constituent, its numerous derivatives, such as D-pinitol, show more taxonomically distinct patterns of accumulation. These compounds are central to plant stress response and metabolic regulation. Standardized protocols involving efficient extraction and sensitive analytical techniques like HPLC-ELSD are crucial for their accurate quantification. The diverse biological activities attributed to cyclitols, particularly in glucose metabolism, underscore their potential for applications in the pharmaceutical and nutraceutical industries, warranting continued research into their occurrence, biosynthesis, and modes of action.

References

- 1. Cyclitols: From Basic Understanding to Their Association with Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Healing-Promoting Properties of Selected Cyclitols—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclitol - Wikipedia [en.wikipedia.org]

- 4. Exogenously Applied Cyclitols and Biosynthesized Silver Nanoparticles Affect the Soluble Carbohydrate Profiles of Wheat (Triticum aestivum L.) Seedling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclitols in Plants: Biochemistry and Physiology | Annual Reviews [annualreviews.org]

- 6. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 7. Ficha Scopus SIES [web.siia.unam.mx]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Enigmatic Pathway of Viburnitol Biosynthesis in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Viburnitol, a naturally occurring cyclitol (cyclohexanepentol), has garnered interest for its potential biological activities. However, its biosynthetic pathway in plants remains largely unelucidated. This technical guide synthesizes the current understanding of this compound biosynthesis by drawing parallels with the well-established pathways of related cyclitols, particularly myo-inositol and 5-deoxyinositol (quercitol). A proposed biosynthetic route from D-glucose is presented, detailing the key enzymatic steps and intermediates. This guide also compiles available quantitative data on cyclitol concentrations in various plant species and provides detailed experimental protocols for the extraction, separation, and quantification of these compounds. Visual representations of the proposed pathway and experimental workflows are provided to facilitate comprehension.

Introduction

Cyclitols are a diverse group of carbocyclic polyols that play significant roles in plant physiology, including stress tolerance, signal transduction, and as precursors for various metabolites. This compound, a deoxy-inositol, is a member of this family and has been identified in various plant species, including those of the Quercus (oak) genus and in Gymnema sylvestre.[1][2] Despite its presence in the plant kingdom, the precise enzymatic machinery responsible for its synthesis has not been fully characterized. Understanding this pathway is crucial for potential biotechnological applications and for exploring its role in plant biology and pharmacology. This guide provides a comprehensive overview of the proposed biosynthesis of this compound, supported by data from related pathways and methodologies for its study.

Proposed Biosynthesis Pathway of this compound

While a definitive pathway for this compound biosynthesis has not been experimentally proven, a plausible route can be proposed based on the known synthesis of myo-inositol and the proposed pathway for 5-deoxyinositol (quercitol).[1] The proposed pathway commences with D-glucose and proceeds through the central cyclitol precursor, myo-inositol.

Step 1: Synthesis of myo-Inositol from D-Glucose

The biosynthesis of myo-inositol is a highly conserved process in plants.[3] It begins with the phosphorylation of D-glucose to D-glucose-6-phosphate. The key enzyme, myo-inositol-1-phosphate synthase (MIPS) , then catalyzes the NAD+-dependent cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate.[1][4] Subsequently, myo-inositol monophosphatase (IMP) dephosphorylates myo-inositol-1-phosphate to yield free myo-inositol.[5][6]

Step 2: Conversion of myo-Inositol to this compound

The conversion of myo-inositol to this compound, a deoxy-inositol, is hypothesized to involve a series of oxidation, dehydration, and reduction reactions, analogous to the proposed biosynthesis of 5-deoxyinositol.[1]

-

Oxidation: The pathway likely initiates with the oxidation of a specific hydroxyl group on the myo-inositol ring by an inositol dehydrogenase (IDH) to form an inosose (a cyclic ketose).[1] The specific stereochemistry of the resulting inosose would be critical in determining the final stereoisomer of the deoxy-inositol.

-

Dehydration: The inosose intermediate is then likely dehydrated by a dehydratase to form a diketone intermediate.[1] This step involves the removal of a water molecule and the formation of a double bond.

-

Reduction: The final step is the reduction of the diketone intermediate by one or more reductases or dehydrogenases .[1] This reduction would yield this compound. The stereospecificity of this final reduction step is crucial for producing the correct this compound isomer.

The following DOT script visualizes the proposed biosynthetic pathway of this compound.

Figure 1: Proposed biosynthesis pathway of this compound from D-Glucose.

Quantitative Data

While specific quantitative data for the this compound biosynthetic pathway (e.g., enzyme kinetics, substrate affinity) are not available in the literature, studies have reported the concentrations of this compound and other cyclitols in various plant tissues. This data provides a basis for understanding the accumulation of these compounds and can serve as a benchmark for future research.

| Plant Species | Morphological Part | Cyclitol | Concentration (mg/g of plant) | Reference |

| Quercus robur | Wood | vibo-Quercitol | Present (not quantified) | [2] |

| Quercus petraea | Wood | vibo-Quercitol | Present (not quantified) | [2] |

| Quercus alba | Wood | vibo-Quercitol | Present (not quantified) | [2] |

| Gymnema sylvestre | Leaves | Quercitol | Present (not quantified) | [1] |

Note: Quantitative data specifically for this compound is scarce. The table includes related cyclitols to provide context on the typical abundance of these compounds in plants.

Experimental Protocols

The study of this compound biosynthesis requires robust methods for the extraction, separation, and quantification of cyclitols from plant tissues. The following protocols are adapted from established methods for cyclitol analysis.[7][8][9]

Extraction of Cyclitols from Plant Material

This protocol describes a general method for the extraction of polar compounds, including cyclitols, from plant tissues.

Materials:

-

Fresh or freeze-dried plant material

-

Mortar and pestle or a mechanical grinder

-

80% (v/v) Ethanol (B145695)

-

Centrifuge

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Homogenize 1-2 g of fresh (or 0.1-0.2 g of dry) plant material in liquid nitrogen using a mortar and pestle.

-

Add 10 mL of 80% ethanol and continue grinding to a fine slurry.

-

Transfer the slurry to a centrifuge tube and incubate at 60°C for 20 minutes.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Repeat the extraction of the pellet twice more with 10 mL of 80% ethanol.

-

Pool the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

-

Redissolve the dried extract in a minimal volume of deionized water (e.g., 1-2 mL).

-

For purification, pass the aqueous extract through a pre-conditioned C18 SPE cartridge to remove non-polar compounds.

-

Collect the eluate containing the polar cyclitols.

-

The purified extract is now ready for analysis or derivatization.

Analysis of Cyclitols by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Cyclitols are non-volatile and require derivatization prior to analysis.

Materials:

-

Dried cyclitol extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Derivatization Procedure:

-

Transfer the dried extract to a clean, dry vial.

-

Add 100 µL of pyridine and vortex to dissolve the extract.

-

Add 100 µL of BSTFA with 1% TMCS.

-

Seal the vial tightly and heat at 70°C for 1 hour to facilitate the formation of trimethylsilyl (B98337) (TMS) derivatives.

-

Cool the vial to room temperature before injection into the GC-MS.

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 70°C, hold for 1 min, then ramp to 300°C at a rate of 5°C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-600

The following DOT script illustrates the experimental workflow for cyclitol analysis.

Figure 2: Experimental workflow for the analysis of cyclitols from plant material.

Conclusion and Future Perspectives

The biosynthesis of this compound in plants represents an intriguing area of cyclitol metabolism that is yet to be fully explored. The proposed pathway, originating from D-glucose and proceeding through myo-inositol, provides a solid framework for future research. Elucidating the specific enzymes involved, particularly the dehydrogenase, dehydratase, and reductase enzymes that likely convert myo-inositol to this compound, will be a critical next step. This will require a combination of transcriptomics, proteomics, and enzyme characterization studies in this compound-accumulating plants like Quercus species. The development of more sensitive and quantitative analytical methods will also be essential for accurately measuring the intermediates and products of this pathway. A thorough understanding of this compound biosynthesis will not only enhance our knowledge of plant biochemistry but also open up possibilities for the biotechnological production of this and other bioactive cyclitols for pharmaceutical and other applications.

References

- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]

- 2. rjb.csic.es [rjb.csic.es]

- 3. scilit.com [scilit.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction approaches used for the determination of biologically active compounds (cyclitols, polyphenols and saponins) isolated from plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

A Technical Guide to the Core Structural Differences Between Viburnitol and Inositol for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental structural distinctions between viburnitol and inositol (B14025), offering a comparative analysis of their physicochemical properties, a guide to relevant experimental protocols, and an examination of their roles in cellular signaling.

This technical guide provides a comprehensive overview of the core structural differences between this compound and inositol, two closely related cyclitols. With a focus on providing actionable information for researchers, scientists, and drug development professionals, this document details their distinct chemical compositions, summarizes key quantitative data, outlines experimental methodologies for their study, and visualizes their structural and functional relationships.

Fundamental Structural Distinctions: A Missing Hydroxyl Group

The primary structural difference between this compound and inositol lies in their chemical formulas. Inositol is a cyclohexane-1,2,3,4,5,6-hexol with the chemical formula C₆H₁₂O₆. It exists as nine possible stereoisomers, with myo-inositol being the most abundant and biologically significant form in nature.[1][2] In contrast, this compound is a deoxyinositol, specifically (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol, with the chemical formula C₆H₁₂O₅.[3] This fundamental distinction of one less hydroxyl group in this compound has significant implications for its chemical and biological properties.

Caption: Core structural difference between Inositol and this compound.

Comparative Physicochemical Properties

The variance in the number of hydroxyl groups directly influences the physicochemical properties of these molecules. The following table summarizes key quantitative data for myo-inositol and this compound.

| Property | myo-Inositol | This compound | Reference |

| Chemical Formula | C₆H₁₂O₆ | C₆H₁₂O₅ | [1][3] |

| Molar Mass | 180.16 g/mol | 164.16 g/mol | [1][3] |

| Melting Point | 225-227 °C | Not available | [1] |

| Solubility in Water | 14 g/100 mL at 25°C | Not available | [1] |

| IUPAC Name | (1R,2S,3r,4R,5S,6s)-Cyclohexane-1,2,3,4,5,6-hexol | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | [1][3] |

Experimental Protocols

Synthesis and Isolation

myo-Inositol:

-

Industrial Production: myo-Inositol is commercially produced by the hydrolysis of phytic acid (inositol hexakisphosphate), which is abundant in corn steep liquor.

-

Laboratory Synthesis: A common laboratory synthesis involves the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate, followed by dephosphorylation.

This compound:

-

Isolation from Natural Sources: this compound can be isolated from various plants, notably Gymnema sylvestre. A general protocol involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol, using a Soxhlet apparatus.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.

-

Chromatography: The this compound-containing fraction is further purified using column chromatography on silica (B1680970) gel or other suitable stationary phases.

-

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR: These techniques are fundamental for confirming the identity and purity of inositol and this compound. The number of signals, their chemical shifts, and coupling patterns provide detailed information about the connectivity and stereochemistry of the hydroxyl groups.

-

Procedure:

-

A small sample of the purified compound is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆).

-

The solution is placed in an NMR tube and subjected to analysis in an NMR spectrometer.

-

The resulting spectra are processed and analyzed to assign the chemical shifts and coupling constants to the respective protons and carbons in the molecule.

-

X-ray Crystallography:

-

Principle: X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

-

Procedure:

-

Crystallization: High-purity inositol or this compound is dissolved in a suitable solvent system, and crystals are grown through slow evaporation, vapor diffusion, or cooling.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[4]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and refined.[4]

-

Caption: Experimental workflow for studying this compound and Inositol.

Role in Cellular Signaling: The Inositol Phosphate Pathway

myo-Inositol is a cornerstone of cellular signaling, primarily through its phosphorylated derivatives, the phosphoinositides. The phosphatidylinositol (PI) signaling pathway is a crucial mechanism for transducing extracellular signals into intracellular responses.

Caption: The Phosphatidylinositol (PI) Signaling Pathway.

The biological role of this compound is less well-defined. Given its structural similarity to inositol, it is a candidate for interaction with enzymes involved in the PI pathway. For instance, it could potentially act as a competitive inhibitor of inositol monophosphatase (IMPase), an enzyme responsible for the final step in the de novo synthesis of myo-inositol.[5][6][7][8][9] Further research is required to elucidate the specific biological activities of this compound and its potential to modulate inositol-dependent signaling pathways.

Conclusion

The fundamental difference between this compound and inositol—the absence of a single hydroxyl group in this compound—leads to distinct physicochemical properties and potentially divergent biological activities. While myo-inositol's role in cellular signaling is well-established, this compound remains a molecule of interest for its potential to interact with and modulate these critical pathways. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic and biological potential of these cyclitols. Further investigation into the quantitative properties and biological functions of this compound is warranted to fully comprehend its significance.

References

- 1. Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inositol, Myo-Inositol & D-Chiro-Inositol: What's the Difference? | Fertility Family [fertilityfamily.co.uk]

- 3. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of inositol monophosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo inhibition of inositol monophosphatase by the bisphosphonate L-690,330 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The inositol monophosphatase inhibitor L-690,330 affects pilocarpine-behavior and the forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inositol monophosphatase inhibitors--lithium mimetics? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Viburnitol and the Broader Viburnum Genus: An In-Depth Technical Guide

Introduction

Viburnitol, a cyclitol found within the plant genus Viburnum, has garnered interest for its potential therapeutic applications. While research on isolated this compound is still in its nascent stages, the broader Viburnum genus, which includes over 150 species of shrubs and small trees, has a rich history in traditional medicine and has been the subject of numerous phytochemical and pharmacological studies. Extracts from various parts of Viburnum plants, such as the bark, leaves, and berries, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, neuroprotective, and cytotoxic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current state of research into the therapeutic relevance of the Viburnum genus, with the understanding that this compound is a constituent of these bioactive extracts and may contribute to their overall pharmacological profile. The information presented herein is intended for researchers, scientists, and drug development professionals.

Phytochemical Profile of the Viburnum Genus

The therapeutic effects of Viburnum extracts are attributed to a complex mixture of bioactive compounds.[2][4] While this compound is a known component, other significant phytochemicals include:

-

Phenolic Compounds: Chlorogenic acid is a predominant phenolic compound found in several Viburnum species.[5]

-

Flavonoids: Quercetin, luteolin, and kaempferol (B1673270) have been identified in Viburnum extracts.[6]

-

Triterpenoids: Oleanolic and ursolic acids are also present.[7]

-

Iridoid Glycosides: These compounds are characteristic of the genus.[8]

-

Proanthocyanidins: These have been isolated from Viburnum opulus fruits.[9]

The presence and concentration of these compounds, including this compound, can vary significantly between different Viburnum species and even between different parts of the same plant.[2][3]

Therapeutic Potential of Viburnum Extracts

Anti-inflammatory and Antinociceptive Activity

Extracts from several Viburnum species have demonstrated significant anti-inflammatory and pain-relieving properties in preclinical studies.

A study on Viburnum pichinchense methanol (B129727) extract (Vp-ME) revealed its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[6] This effect was attributed to the downregulation of inflammatory enzymes like inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[6] The anti-inflammatory action of Vp-ME is believed to be mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the caspase-11 non-canonical inflammasome.[6]

Similarly, aqueous extracts of Viburnum opulus have shown dose-dependent antinociceptive effects in acetic acid-induced writhing and tail-flick tests in mice.[7][10]

Table 1: Quantitative Data on Anti-inflammatory and Antinociceptive Effects of Viburnum Extracts

| Viburnum Species | Extract Type | Model | Endpoint | Result | Reference |

| V. pichinchense | Methanol | LPS-stimulated RAW264.7 cells | NO production | Inhibition | [6] |

| V. opulus | Aqueous | Acetic acid-induced writhing (mice) | Writhing inhibition | 56.59% (100 mg/kg), 63.21% (200 mg/kg) | [7] |

| V. opulus | Aqueous | Carrageenan-induced paw edema (rats) | Edema inhibition | No significant effect | [7][10] |

Antioxidant Activity

The antioxidant properties of Viburnum extracts have been extensively studied, with various species demonstrating potent radical scavenging activity.

Methanolic extracts of Viburnum lantana and Viburnum opulus have shown strong antioxidant potential in 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide (B77818) anion scavenging assays.[11][12] The branch extracts of V. opulus exhibited the most effective DPPH radical scavenging activity.[12] A comparative study of methanolic extracts from the aerial parts of V. opulus and V. lantana also confirmed their significant antioxidant capacity in DPPH and ABTS radical scavenging assays, with the leaf extract of V. lantana showing the highest efficacy.[5]

Table 2: Quantitative Data on Antioxidant Effects of Viburnum Extracts

| Viburnum Species | Plant Part | Extract Type | Assay | IC50 / EC50 Value | Reference |

| V. opulus | Branch | Water | DPPH | 0.014 mg/mL | [11][12] |

| V. lantana | Leaf | Water | DPPH | 0.035 mg/mL | [11][12] |

| V. lantana | Branch | Water | Superoxide Scavenging | 3.1 mg/mL | [11][12] |

| V. opulus | Branch | Water | Superoxide Scavenging | 3.7 mg/mL | [11] |

| V. lantana | Leaf | Methanol | ABTS | Superior to α-tocopherol and Trolox | [5] |

Anti-diabetic Effects

Extracts from Viburnum foetidum bark have shown promising anti-diabetic activity in both in vitro and in vivo models.[13][14] An ethanolic extract and its fractions (n-butanol, ethyl acetate (B1210297), and n-hexane) were found to increase insulin (B600854) secretion in RIN-5F pancreatic cells and enhance glucose uptake in HepG2 liver cells.[13][14]

In a 21-day in vivo study using streptozotocin-induced diabetic Wistar rats, the extracts led to a decrease in fasting blood glucose levels and an increase in serum insulin and α-amylase levels.[13][14] The ethyl acetate fraction was particularly effective.[13][14] The proposed mechanism of action involves enhanced insulin secretion, increased glucose uptake by liver cells, and improved pancreas functionality.[13][14][15]

Table 3: Quantitative Data on Anti-diabetic Effects of Viburnum foetidum Bark Extracts

| Extract Type | Model | Endpoint | Result | Reference |

| Ethanolic Extract and Fractions | RIN-5F cells | Insulin Secretion | Increased | [13][14] |

| Ethanolic Extract and Fractions | HepG2 cells | Glucose Uptake | Increased | [13][14] |

| Ethanolic Extract and Fractions | Streptozotocin-induced diabetic rats | Fasting Blood Glucose | Decreased | [13][14] |

| Ethyl Acetate Fraction (200 mg/kg) | Streptozotocin-induced diabetic rats | Serum Insulin | Increased | [13][14] |

| Ethyl Acetate Fraction (200 mg/kg) | Streptozotocin-induced diabetic rats | Serum α-amylase | Increased | [13][14] |

Cytotoxic Activity

Preliminary in vitro studies suggest that certain Viburnum extracts possess cytotoxic activity against cancer cell lines. A study on Viburnum punctatum demonstrated that both chloroform (B151607) and methanolic extracts exhibited cytotoxic effects on the HCT 15 human colorectal cancer cell line.[16] The methanolic extract showed a higher percentage of cell viability inhibition, which was attributed to its higher concentration of bioactive phytoconstituents, including flavonoids.[16]

Experimental Protocols

Preparation of Viburnum Extracts (General Protocol)

-

Collection and Authentication: Plant material (e.g., bark, leaves, roots) is collected and taxonomically authenticated.[17]

-

Drying and Grinding: The collected plant material is shade-dried and then ground into a coarse powder.[17]

-

Extraction:

-

Maceration: The powdered material is soaked in a solvent (e.g., ethanol, methanol, water) for a specified period with occasional stirring.

-

Soxhlet Extraction: The powdered material is placed in a Soxhlet apparatus and extracted with a chosen solvent.[17]

-

-

Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Wistar rats are used for this model.[7]

-

Induction of Inflammation: A subcutaneous injection of carrageenan (a phlogistic agent) is administered into the sub-plantar region of the rat's hind paw to induce localized edema.[18]

-

Treatment: The test extract (e.g., Viburnum opulus aqueous extract) is administered intraperitoneally at various doses (e.g., 100 and 200 mg/kg) 30 minutes before carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug like indomethacin.[7]

-

Measurement of Edema: The paw volume is measured using a plethysmometer at specific time intervals after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol) is prepared.[17]

-

Assay Procedure:

-

Different concentrations of the Viburnum extract are added to the DPPH solution.

-

The mixture is shaken and incubated at room temperature in the dark for a specified time (e.g., 30 minutes).[17]

-

-

Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[11]

In Vivo Anti-diabetic Assay: Streptozotocin-Induced Diabetic Rats

-

Animal Model: Wistar rats are used.[19]

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (e.g., 60 mg/kg body weight).[19] Animals with a fasting blood glucose level above a certain threshold (e.g., 11.1 mmol/L) are selected for the study.[19]

-

Treatment: The diabetic rats are divided into groups and treated daily with different doses of the Viburnum foetidum extract (e.g., 100, 200, and 400 mg/kg) or its fractions (e.g., 200 mg/kg) via oral gavage for a period of 21 days.[19] A control group receives the vehicle, and a positive control group receives a standard anti-diabetic drug like glibenclamide.[19]

-

Measurement of Parameters: Fasting blood glucose levels are measured at regular intervals throughout the study. At the end of the treatment period, blood samples are collected to measure serum insulin and α-amylase levels.[19]

-

Data Analysis: The data from the treated groups are compared with the diabetic control group to evaluate the anti-diabetic efficacy of the extracts.

Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of action for most Viburnum extracts are not fully elucidated, some studies have begun to shed light on the signaling pathways involved.

The anti-inflammatory effects of Viburnum pichinchense methanol extract have been linked to the inhibition of the NF-κB signaling pathway .[6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The V. pichinchense extract was shown to inhibit this process.[6]

Conclusion and Future Directions

The available scientific literature strongly suggests that extracts from the Viburnum genus possess significant therapeutic potential, particularly in the areas of inflammation, oxidative stress, and diabetes. These effects are likely due to the synergistic action of a diverse array of phytochemicals, including this compound. However, a critical gap in the current research is the lack of studies focusing specifically on isolated this compound.

Future research should prioritize the isolation and purification of this compound from various Viburnum species to accurately assess its individual contribution to the observed biological activities. In-depth mechanistic studies are also required to elucidate the specific molecular targets and signaling pathways modulated by this compound. Such research will be instrumental in validating the therapeutic relevance of this compound and paving the way for its potential development as a novel therapeutic agent. Furthermore, quantitative analysis of this compound content across different Viburnum species and plant parts would be valuable for standardizing extracts for future preclinical and clinical investigations.

References

- 1. Genus Viburnum: Therapeutic Potentialities and Agro-Food-Pharma Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Viburnum opulus L.—A Review of Phytochemistry and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study of Antidiabetic and Antioxidant Properties of Viburnum opulus L. and Viburnum lantana L. (Viburnaceae): LC-MS/MS Profiling of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Viburnum pichinchense methanol extract exerts anti-inflammatory effects via targeting the NF-κB and caspase-11 non-canonical inflammasome pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Phytochemical constituents and hepatoprotective activity of Viburnum tinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. scialert.net [scialert.net]

- 15. scialert.net [scialert.net]

- 16. In vitro anticancer activity of viburnum puctatum buch-ham.ex d.don [wisdomlib.org]

- 17. asianpubs.org [asianpubs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Unexplored Therapeutic Potential of Viburnitol: A Review of Known Biological Activities of Structurally Related Cyclitols

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct research on the biological activities of viburnitol is exceptionally limited. This document provides an in-depth review of the known biological activities of structurally related cyclitols and inositols to infer the potential therapeutic avenues for this compound. All data, protocols, and pathways described herein are based on studies of these analog compounds.

Introduction

This compound, a naturally occurring cyclitol (a carbocyclic polyol), remains a largely uncharacterized molecule in the landscape of pharmacognosy and drug discovery. Its structural similarity to other well-studied cyclitols and inositols, a class of compounds known for their diverse and significant biological activities, suggests that this compound may hold untapped therapeutic potential. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known biological activities of this compound's closest structural relatives. By examining the quantitative data, experimental methodologies, and signaling pathways associated with these analogous compounds, we can construct a predictive framework for the future investigation of this compound's own bioactivities. This guide will focus on four key areas of therapeutic interest: anti-diabetic, anti-inflammatory, antioxidant, and anticancer effects.

Anti-Diabetic and Insulin-Mimetic Effects

Several inositols, notably D-pinitol and D-chiro-inositol, have demonstrated significant insulin-mimetic and anti-diabetic properties. These compounds are thought to act as second messengers in the insulin (B600854) signaling cascade, potentially compensating for defects in this pathway that lead to insulin resistance.

Quantitative Data for Anti-Diabetic Effects of this compound Analogs

| Compound | Parameter | Effect | Concentration/Dose | Cell Line/Model |

| D-pinitol | Basal 2-deoxyglucose (2DG) uptake | ↑ 41% (10 min), ↑ 34% (4 h) | 10⁻³ M | L6 muscle cells[1] |

| Blood Glucose (acute) | ↓ 22% at 6 h | 100 mg/kg p.o. | STZ-induced diabetic mice[1] | |

| Blood Glucose (chronic) | Plasma glucose reduced from ~14 mmol/l to ~10 mmol/l | 100 mg/kg i.p. twice daily for 11 days | STZ-induced diabetic mice[1] | |

| GLUT4 Translocation | Stimulated translocation to the plasma membrane | Not specified | Skeletal muscle of C57BL/6 mice[2] | |

| L-Quebrachitol | Glucose Consumption | Increased | Not specified | HepG2 cells[1] |

| D-chiro-inositol | Insulin Signaling | Restored phosphorylation of IR/IRS-1/AKT pathway | Not specified | Palmitate-treated α-TC1-6 cells[3] |

| GLUT4 Expression & Activation | Increased | Not specified | Human adipocyte cell line (SGBS)[4] |

Key Experimental Protocols

In Vitro Glucose Uptake Assay (using 2-deoxy-D-[³H]glucose):

-

Cell Culture: L6 myoblasts are cultured and differentiated into myotubes.

-

Serum Starvation: Differentiated myotubes are serum-starved for 3-5 hours to establish a basal state.

-

Incubation with Compound: Cells are pre-incubated with the test compound (e.g., D-pinitol) at various concentrations for a specified time.

-

Glucose Uptake: 2-deoxy-D-[³H]glucose is added to the medium, and cells are incubated for a short period (e.g., 10 minutes).

-

Lysis and Scintillation Counting: The reaction is stopped, cells are washed and lysed, and the incorporated radioactivity is measured using a scintillation counter to quantify glucose uptake.

GLUT4 Translocation Assay:

-

Animal Treatment: C57BL/6 mice are orally administered with the test compound (e.g., D-pinitol or myo-inositol)[2].

-

Tissue Isolation: After a specified time, skeletal muscle is isolated.

-

Membrane Fractionation: The tissue is homogenized and subjected to differential centrifugation to separate the plasma membrane fraction from the intracellular microsomal fraction.

-

Western Blotting: Protein concentrations of the fractions are determined, and equal amounts are subjected to SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is probed with a primary antibody against GLUT4, followed by a secondary antibody. The resulting bands are visualized and quantified to determine the amount of GLUT4 in the plasma membrane fraction relative to the total GLUT4 in the tissue lysate[5].

Signaling Pathways

The insulin-mimetic effects of inositols like D-pinitol and D-chiro-inositol are primarily mediated through the PI3K/Akt signaling pathway .

Anti-Inflammatory Activity

Myo-inositol and its derivatives have been shown to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production.

Quantitative Data for Anti-Inflammatory Effects of this compound Analogs

| Compound | Parameter | Effect | IC50 / Concentration | Cell Line/Model |

| Solsurinositol A | NO Production | Inhibition | 34.5 µM | LPS-induced BV2 microglia[6] |

| Solsurinositol B | NO Production | Inhibition | 28.7 µM | LPS-induced BV2 microglia[6] |

| Solsurinositol E | NO Production | Inhibition | 11.21 ± 0.14 µM | LPS-induced BV2 microglia[6] |

| Solsurinositol G | NO Production | Inhibition | 14.5 ± 1.22 µM | LPS-induced BV2 microglia[6] |

| Myo-inositol | Protein Carbonylation | ↓ (x0.7-fold) | 1 µM | Human plasma[7] |

| Thiol Groups | ↑ (x3.2-fold) | 1 µM | Human plasma[7] | |

| NO Production | ↑ (x2.6-fold) in U-46619 treated arteries | 1 µM | Rat thoracic arteries[7] |

Key Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Cell Culture and Stimulation: Macrophage cell lines (e.g., RAW 264.7 or BV2 microglia) are cultured and pre-treated with various concentrations of the test compound.

-

Inflammatory Stimulus: Cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

-

Spectrophotometric Measurement: The absorbance at 540 nm is measured. The amount of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.

Signaling Pathways

The anti-inflammatory effects of inositols are often attributed to the inhibition of the NF-κB signaling pathway .

Antioxidant Properties

Cyclitols have been reported to exhibit antioxidant activities, although their direct radical scavenging capabilities are generally weak. They may exert their effects indirectly by influencing endogenous antioxidant systems.

Quantitative Data for Antioxidant Effects of this compound Analogs

| Compound | Assay | Result (RSA% or other) | Concentration |

| D-pinitol | DPPH | RSA%: 19.3 | 10 mg/mL[8] |

| L-quebrachitol | DPPH | Very low activity | Not specified[9] |

| Myo-inositol | DPPH | Very low activity | Not specified[9] |

| D-chiro-inositol | DPPH | Very low activity | Not specified[9] |

Note: RSA% refers to Radical Scavenging Activity percentage.

Key Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol (B129727) is prepared.

-

Reaction Mixture: The test compound is added to the DPPH solution at various concentrations.

-

Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

-

Spectrophotometric Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity of the compound.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100.

Anticancer Activity

Certain cyclitols, particularly conduritols, have been investigated for their anticancer properties, which are often linked to the induction of apoptosis.

Quantitative Data for Anticancer Effects of this compound Analogs

| Compound | Cell Line | IC50 |

| Conduritol B epoxide | P388 leukemia cells | 5.8 µg/mL |

| Conduritol derivative | HCT-116 (Colon) | 1.3 - 8.3 µg/mL[10] |

| Conduritol derivative | MCF-7 (Breast) | 1.3 - 8.3 µg/mL[10] |

| Conduritol derivative | Hep-G2 (Liver) | 1.3 - 8.3 µg/mL[10] |

Key Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound for 24-72 hours.

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

Signaling Pathways

The anticancer effects of some bioactive compounds, including those that may be structurally related to this compound, can be mediated through the induction of apoptosis .

Conclusion and Future Directions

The existing body of research on cyclitols and inositols strongly suggests that this compound, as a structurally related compound, is a promising candidate for investigation into its potential anti-diabetic, anti-inflammatory, antioxidant, and anticancer properties. The quantitative data and established experimental protocols for its analogs provide a clear roadmap for initiating such studies. Future research should focus on the isolation or synthesis of pure this compound to facilitate rigorous biological evaluation. Elucidating its specific molecular targets and its effects on the signaling pathways outlined in this guide will be crucial in determining its therapeutic potential and paving the way for the development of novel pharmaceuticals. The information compiled herein serves as a foundational resource for scientists and researchers poised to explore the untapped biological activities of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. D-pinitol and myo-inositol stimulate translocation of glucose transporter 4 in skeletal muscle of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. D-Chiro-Inositol Regulates Insulin Signaling in Human Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Detection of increased scyllo-inositol in brain with magnetic resonance spectroscopy after dietary supplementation in Alzheimer's disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]